molecular formula C22H22N2O5S B7714919 3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide

3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide

Cat. No.: B7714919
M. Wt: 426.5 g/mol
InChI Key: YNVFWXIOMRNZKO-UHFFFAOYSA-N
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Description

3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide is a complex organic compound with a unique structure that makes it valuable in various scientific fields. This compound is characterized by the presence of a dimethylsulfamoyl group, a methoxy group, and a phenoxyphenyl group attached to a benzamide core. Its intricate structure allows for diverse applications, particularly in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

  • Step 1: Preparation of Intermediate Compounds

      Reactants: Phenylboronic acid, 4-bromo-3-methoxybenzoic acid, and 2-phenoxyaniline.

      Catalyst: Palladium(0) complex.

      Conditions: The reaction is carried out in a mixture of solvents, typically tetrahydrofuran (THF) and water, under an inert atmosphere at elevated temperatures.

  • Step 2: Formation of the Target Compound

      Reactants: The intermediate compounds from Step 1 are reacted with dimethylsulfamoyl chloride.

      Conditions: The reaction is conducted in the presence of a base, such as triethylamine, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(dimethylsulfamoyl)-4-hydroxy-N-(2-phenoxyphenyl)benzamide.

    Reduction: 3-(dimethylsulfamoyl)-4-methoxy-N-(2-aminophenyl)benzamide.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide
  • N-(2-phenoxyphenyl)-4-methoxybenzamide

Uniqueness

3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide stands out due to the presence of both the dimethylsulfamoyl and methoxy groups, which confer unique chemical properties and biological activities. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-24(2)30(26,27)21-15-16(13-14-20(21)28-3)22(25)23-18-11-7-8-12-19(18)29-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVFWXIOMRNZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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